molecular formula C21H30O3 B14793394 (10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14793394
M. Wt: 330.5 g/mol
InChI Key: ZESRJSPZRDMNHY-XZFNAKAKSA-N
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Description

(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring systems and significant biological activity. The presence of multiple chiral centers and functional groups makes this compound an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the hydroxyacetyl and dimethyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of appropriate precursors.

    Functional Group Introduction: Introduction of the hydroxyacetyl group via aldol condensation or similar reactions.

    Chiral Resolution: Separation of the desired enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.

    Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.

    Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and distillation to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyacetyl group to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the carbonyl carbon or other reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has several applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and biological activity.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of (10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: Shares a similar cyclopenta[a]phenanthrene core but differs in functional groups and biological activity.

    Steroids: Compounds like testosterone and estradiol have similar ring structures but distinct functional groups and physiological roles.

    Terpenoids: Compounds like squalene and lanosterol share structural similarities but have different biosynthetic pathways and functions.

Uniqueness

(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is unique due to its specific arrangement of functional groups and chiral centers, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(10R,13S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15?,16?,17?,18?,20-,21-/m0/s1

InChI Key

ZESRJSPZRDMNHY-XZFNAKAKSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C

Origin of Product

United States

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